
Tibolone 3-Ethylene Ketal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tibolone 3-Ethylene Ketal is a derivative of tibolone, a synthetic steroid hormone. This compound is characterized by the presence of an ethylene ketal group, which is formed by the reaction of tibolone with ethylene glycol. The ketal group serves as a protective group for the carbonyl functionality in tibolone, enhancing its stability and modifying its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tibolone 3-Ethylene Ketal typically involves the reaction of tibolone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiketal intermediate, which subsequently undergoes dehydration to form the ketal. Common acid catalysts used in this reaction include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of molecular sieves to remove water formed during the reaction can further drive the equilibrium towards the formation of the ketal.
化学反应分析
Types of Reactions: Tibolone 3-Ethylene Ketal can undergo various chemical reactions, including:
Oxidation: The ketal group can be oxidized to form the corresponding carbonyl compound.
Reduction: Reduction of the ketal group can yield the corresponding alcohol.
Substitution: The ketal group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of this compound.
科学研究应用
Tibolone 3-Ethylene Ketal has a wide range of applications in scientific research:
Chemistry: It is used as a protective group in organic synthesis to protect carbonyl functionalities during multi-step synthesis.
Biology: The compound is used in studies related to hormone replacement therapy and its effects on various biological systems.
Medicine: this compound is investigated for its potential therapeutic effects in conditions such as osteoporosis and menopausal symptoms.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other steroidal compounds.
作用机制
The mechanism of action of Tibolone 3-Ethylene Ketal involves its conversion to active metabolites in the body. These metabolites exert their effects by binding to estrogen, androgen, and progesterone receptors. The binding to these receptors modulates various physiological processes, including bone metabolism, lipid metabolism, and neuroprotection. The compound’s tissue-selective activity is attributed to its ability to activate different receptors in a tissue-specific manner.
相似化合物的比较
Tibolone: The parent compound of Tibolone 3-Ethylene Ketal, which lacks the ethylene ketal group.
Estradiol: A natural estrogen hormone with similar estrogenic effects.
Norethisterone: A synthetic progestin with similar progestogenic effects.
Uniqueness: this compound is unique due to the presence of the ethylene ketal group, which enhances its stability and modifies its chemical properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research, offering advantages over its parent compound and other similar steroids.
属性
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-4-22(24)9-7-19-20-15(2)13-16-14-23(25-11-12-26-23)10-6-17(16)18(20)5-8-21(19,22)3/h1,15,18-20,24H,5-14H2,2-3H3/t15-,18-,19+,20-,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZIIFYCFVQGAR-LADQHVHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC3(C2)OCCO3)C4C1C5CCC(C5(CC4)C)(C#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CCC3(C2)OCCO3)[C@@H]4[C@@H]1[C@@H]5CC[C@]([C@]5(CC4)C)(C#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858482 |
Source


|
| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677299-58-0 |
Source


|
| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

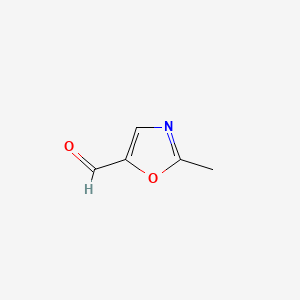
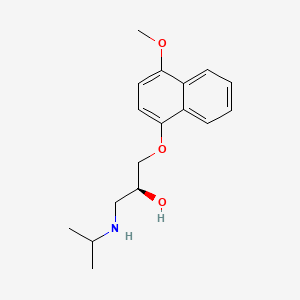
![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)
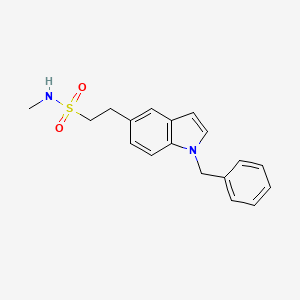
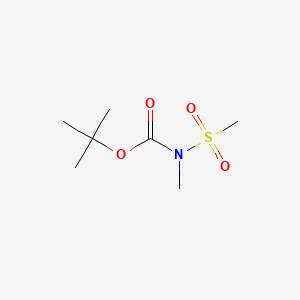
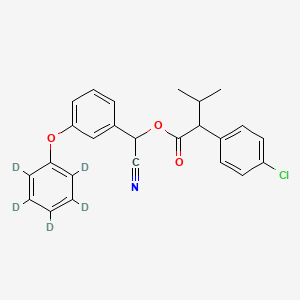
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)

